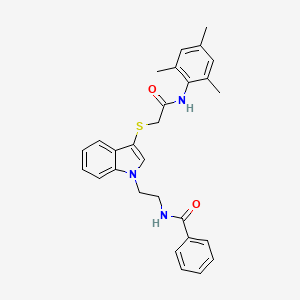

N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-[3-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanylindol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O2S/c1-19-15-20(2)27(21(3)16-19)30-26(32)18-34-25-17-31(24-12-8-7-11-23(24)25)14-13-29-28(33)22-9-5-4-6-10-22/h4-12,15-17H,13-14,18H2,1-3H3,(H,29,33)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACFCMGUFRFNDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Introduction of the Thioether Group: The thioether group can be introduced by reacting the indole derivative with a suitable thiol compound in the presence of a base.

Attachment of the Mesitylamino Group: The mesitylamino group can be attached through an amide coupling reaction using mesitylamine and an appropriate carboxylic acid derivative.

Final Coupling with Benzamide: The final step involves the coupling of the intermediate compound with benzoyl chloride to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.

Pathways Involved: Signaling pathways and metabolic processes affected by the compound.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons

- Lipophilicity: The Target Compound’s mesitylamino group increases LogP, favoring blood-brain barrier penetration but reducing aqueous solubility.

- Metabolic Stability: Bulky mesitylamino may slow cytochrome P450-mediated degradation compared to smaller substituents (e.g., tert-butyl in 7a) .

Biological Activity

N-(2-(3-((2-(mesitylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cellular protection and growth stimulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes an indole moiety, a mesitylamino group, and a benzamide framework. The synthesis of similar compounds often employs methods such as N-alkylation and microwave-assisted techniques, which have been shown to improve yield and purity compared to conventional methods .

1. Cellular Protection Against Stress

Research indicates that derivatives of the 2-oxoethyl-benzamide scaffold exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. For instance, analogs similar to this compound have demonstrated significant β-cell protective activity, with some showing an EC50 value as low as 0.1 μM . This suggests that the compound may be effective in mitigating cell death associated with diabetic conditions.

2. Growth-Stimulating Properties

In agricultural applications, compounds related to this structure have been tested for their growth-stimulating activity on various plant species. For example, one study found that a related ionic compound significantly improved germination rates in sweet sorghum seeds, achieving up to 100% germination energy at lower concentrations . This indicates potential utility in agricultural biotechnology.

Case Study: Pancreatic β-cell Protection

A study focused on the protective effects of benzamide analogs against ER stress-induced apoptosis in INS-1 rat β-cells. The experimental setup involved treating cells with tunicamycin (Tm), an ER stress inducer, alongside varying concentrations of the compound. Results indicated that the compound significantly enhanced cell viability compared to controls, demonstrating its potential as a therapeutic agent for diabetes management.

| Compound | Max Activity (%) | EC50 (μM) |

|---|---|---|

| WO5m | 100 | 0.1 ± 0.01 |

| Analog A | 97 | 6 ± 1 |

| Analog B | 45 | 18 ± 4 |

This table summarizes the efficacy of different compounds in protecting β-cells from Tm-induced stress .

Case Study: Agricultural Applications

Another study evaluated the growth-stimulating effects of synthesized compounds on sweet sorghum seeds. The results showed a marked increase in germination energy:

| Treatment Concentration | Germination Energy (%) |

|---|---|

| Control | 55 |

| 10^-2 M | 95 |

| 10^-3 M | 100 |

These findings suggest that lower concentrations of certain derivatives can be more effective than higher concentrations or controls .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its ability to modulate cellular stress pathways plays a crucial role in its protective effects on β-cells and its growth-stimulating properties in plants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.